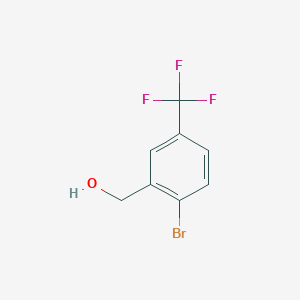

2-Bromo-5-(trifluoromethyl)benzyl alcohol

Description

Research Context and Significance of Substituted Benzyl (B1604629) Alcohol Derivatives

The strategic placement of different functional groups on the benzyl alcohol framework allows for precise control over the molecule's electronic properties, steric hindrance, and reactivity. This tunability is paramount in the design of targeted synthetic strategies. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly influence the reactivity of the benzylic alcohol, making it a more effective precursor in various chemical transformations.

The trifluoromethyl group (-CF3), in particular, has garnered considerable attention in medicinal chemistry and materials science. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability and binding affinity. The presence of a halogen, such as bromine, provides a reactive handle for a multitude of cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.

The combination of these substituents on a benzyl alcohol core creates a powerful synthetic intermediate. Research has demonstrated that trifluoromethylated benzyl groups can influence the stereoselectivity of glycosylation reactions, a critical process in the synthesis of carbohydrates and glycoconjugates. Furthermore, substituted benzyl alcohols are key starting materials for the synthesis of gem-difluoroalkenes, a class of compounds with applications in medicinal and agricultural chemistry. The ability to serve as a precursor for various functional groups makes substituted benzyl alcohols indispensable tools in the modern synthetic chemist's arsenal.

Overview of 2-Bromo-5-(trifluoromethyl)benzyl alcohol's Role in Academic Investigations

This compound, with its distinct combination of a bromine atom and a trifluoromethyl group on the phenyl ring, is a valuable reagent in academic and industrial research. It serves as a key building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. Its utility is primarily derived from the orthogonal reactivity of its functional groups: the alcohol can be easily oxidized or converted into a leaving group, while the bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions.

While extensive documentation of its specific applications in peer-reviewed literature is still emerging, its structural similarity to other commercialized intermediates suggests its role in the synthesis of bioactive compounds. For instance, the analogous compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, is a known intermediate in the synthesis of cholesterol ester transfer protein (CETP) inhibitors, a class of drugs investigated for the treatment of cardiovascular diseases. This strongly implies that this compound is likely utilized in similar synthetic pathways for the development of new pharmaceutical candidates.

The compound's commercial availability from various chemical suppliers underscores its importance as a versatile starting material for discovery chemistry and process development. Researchers can leverage the bromine and trifluoromethyl substituents to introduce molecular diversity and fine-tune the properties of target compounds.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 869725-53-1 |

| Molecular Formula | C8H6BrF3O |

| Molecular Weight | 255.03 g/mol |

| Melting Point | 69-71 °C |

| Boiling Point | 262.6 °C at 760 mmHg |

In one notable, albeit general, area of research, benzyl alcohols are utilized in the defluorinative alkylation of α-trifluoromethyl alkenes. This type of reaction, often initiated by photoredox catalysis, allows for the formation of gem-difluoroalkenes. While not specifying this compound directly, this research highlights the fundamental reactivity of the benzyl alcohol moiety in advanced synthetic methodologies. The substituents on the aromatic ring, such as the bromo and trifluoromethyl groups, would be expected to modulate the reactivity and efficiency of such transformations.

The role of halogenated and trifluoromethyl-substituted aromatic compounds as precursors in the synthesis of novel pharmaceutical agents is well-established. A patent for the preparation of 2-bromo-5-iodo-benzyl alcohol explicitly states its utility as a medical intermediate for synthesizing compounds with various functional groups through coupling and substitution reactions. This further supports the likely application of this compound in similar synthetic endeavors within the field of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

[2-bromo-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXASTJJSPATSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301007226 | |

| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869725-53-1 | |

| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Trifluoromethyl Benzyl Alcohol

Established Synthetic Pathways

Established methods for synthesizing 2-Bromo-5-(trifluoromethyl)benzyl alcohol rely on well-documented and reliable organic reactions. These pathways typically start from commercially available precursors and involve transformations such as reduction, substitution, and multi-step sequences.

A primary and straightforward method for the synthesis of this compound is the reduction of its corresponding carboxylic acid or ester derivatives. Commercially available starting materials for this route include 2-Bromo-5-(trifluoromethyl)benzoic acid, methyl 2-bromo-5-(trifluoromethyl)benzoate, and ethyl 2-bromo-5-(trifluoromethyl)benzoate. chemicalbook.com The conversion of the carboxylic acid or ester functional group to a primary alcohol is a fundamental transformation in organic synthesis.

This reduction can be achieved using powerful reducing agents. For instance, a common procedure involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), which are effective for reducing carboxylic acids. guidechem.com In a typical reaction, 2-Chloro-5-(trifluoromethyl)benzoic acid, a structurally similar compound, is treated with BH₃·THF in an appropriate solvent like tetrahydrofuran (B95107) to yield the corresponding benzyl (B1604629) alcohol in high yield. guidechem.com Alternatively, lithium aluminum hydride (LiAlH₄) can be used, particularly for the reduction of esters. These reagents donate a hydride ion to the carbonyl carbon, leading to the formation of the primary alcohol after an aqueous workup. The high selectivity of these reagents for carbonyl groups makes this a reliable synthetic pathway. qub.ac.uk

Another established pathway proceeds through a benzyl halide intermediate. This two-step strategy typically begins with a toluene (B28343) derivative, such as 2-bromo-4-(trifluoromethyl)toluene. The first step involves a free-radical halogenation at the benzylic position. This is commonly accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. google.com This reaction selectively brominates the methyl group to form 1-(bromomethyl)-2-bromo-4-(trifluoromethyl)benzene.

In the second step, the resulting benzyl bromide undergoes a nucleophilic substitution reaction to yield the final alcohol product. google.com This is typically achieved by hydrolysis, where the benzyl bromide is treated with an aqueous base, such as sodium hydroxide (B78521) or potassium carbonate, often in a polar solvent. google.com The hydroxide ion displaces the bromide leaving group via an Sₙ2 mechanism to form this compound. This method is advantageous as it builds upon readily available toluene precursors.

More elaborate, multi-step syntheses allow for the construction of this compound from simpler aromatic precursors. These routes offer flexibility in introducing the required bromo and trifluoromethyl groups onto the benzene (B151609) ring. For instance, a synthesis can begin with a precursor like 3-trifluoromethyl-4-bromaniline. google.com The amino group of this precursor can be converted into a diazonium salt, which can then be subjected to various transformations, such as a Sandmeyer reaction, to introduce other functionalities.

Functional group interconversion (FGI) is a key strategy in organic synthesis where one functional group is converted into another. ub.eduimperial.ac.uk In the context of synthesizing this compound, this approach focuses on transforming a different functional group already present at the benzylic position.

One common example of FGI is the reduction of the corresponding aldehyde, 2-bromo-5-(trifluoromethyl)benzaldehyde. This transformation can be efficiently carried out using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This method is highly chemoselective for aldehydes and ketones and offers a clean conversion to the primary alcohol. Another FGI pathway is the hydrolysis of a benzyl ester, which cleaves the ester linkage to yield the alcohol. The hydrolysis of a benzyl halide, as described in section 2.1.2, is also a prime example of a functional group interconversion at the benzylic position. ub.edu

Novel Approaches and Methodological Advancements in Synthesis

Recent advancements in organic chemistry have introduced novel and more efficient synthetic methods. These often involve catalytic systems that can offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.

Modern catalytic strategies provide advanced and potentially more efficient routes to benzyl alcohols, including this compound. While not always developed specifically for this molecule, these general methods are applicable to its synthesis. For example, palladium-catalyzed cross-coupling reactions are a powerful tool. A Suzuki-Miyaura cross-coupling could be employed, reacting an aryl halide with potassium acetoxymethyltrifluoroborate to directly install the hydroxymethyl group. organic-chemistry.org

Other advanced catalytic systems include nickel- and cobalt-catalyzed reductive couplings. A dual nickel/photoredox-catalyzed reaction can couple aryl halides with α-bromobenzoates to generate chiral secondary benzylic alcohols under mild conditions. organic-chemistry.org Similarly, visible-light-induced cobalt catalysis can achieve the reductive addition of aryl iodides to aldehydes. organic-chemistry.org Palladium catalysis has also been used in three-component reactions of α-bromo diazoacetates, alcohols, and imines, showcasing the versatility of modern metal catalysis in forming complex molecules. acs.org These cutting-edge methods represent the forefront of synthetic chemistry and offer potential for more streamlined and efficient syntheses of this compound.

Optimizing Synthetic Routes to this compound: A Focus on Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals, is critically dependent on the optimization of reaction conditions to maximize yield and purity. Research efforts have primarily focused on the reduction of the corresponding aldehyde, 2-bromo-5-(trifluoromethyl)benzaldehyde, with sodium borohydride (NaBH₄) emerging as a common and effective reducing agent. The optimization of this conversion involves a systematic investigation of several key parameters, including solvent, temperature, and the stoichiometry of the reducing agent.

The selection of an appropriate solvent is crucial as it can significantly influence the reaction rate and the solubility of the reactants. Protic solvents such as methanol (B129727) and ethanol (B145695) are frequently employed for sodium borohydride reductions. These solvents not only dissolve the reactants but also act as a proton source to neutralize the intermediate alkoxide, forming the final alcohol product.

The molar ratio of the reducing agent to the substrate is a key determinant of the reaction's efficiency. While a stoichiometric amount of sodium borohydride is theoretically sufficient, in practice, a slight excess is often used to ensure the complete conversion of the starting material. However, a large excess of the reducing agent should be avoided as it can complicate the work-up procedure and increase costs.

Detailed studies on the reduction of substituted benzaldehydes provide a framework for optimizing the synthesis of this compound. For instance, investigations into the reduction of benzaldehyde (B42025) have demonstrated that varying the equivalents of NaBH₄ and the reaction time directly impacts the yield.

To illustrate the effect of reaction conditions on yield, the following data from a representative optimization study for the reduction of a substituted benzaldehyde is presented:

Table 1: Optimization of Reducing Agent Stoichiometry and Reaction Time

| Entry | Equivalents of NaBH₄ | Reaction Time (minutes) | Yield (%) |

| 1 | 1.0 | 30 | 85 |

| 2 | 1.25 | 30 | 92 |

| 3 | 1.5 | 30 | 92 |

| 4 | 1.25 | 15 | 88 |

| 5 | 1.25 | 45 | 93 |

Further refinement of the reaction conditions would involve a systematic variation of solvent and temperature to ascertain the optimal combination for maximizing the yield of this compound. The findings from such studies are instrumental in developing robust and economically viable synthetic protocols for this important chemical intermediate.

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 5 Trifluoromethyl Benzyl Alcohol

Nucleophilic and Electrophilic Reactions of the Benzylic Alcohol Moiety

The primary alcohol group in 2-Bromo-5-(trifluoromethyl)benzyl alcohol is a key site for nucleophilic and electrophilic reactions, allowing for its conversion into a variety of other functional groups.

Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, 2-bromo-5-(trifluoromethyl)benzaldehyde. This transformation is a fundamental process in organic synthesis. Various catalytic systems are effective for this purpose, with palladium-based catalysts being particularly efficient for the selective oxidation of benzyl (B1604629) alcohols. researchgate.netresearchgate.net These reactions often proceed under mild conditions, for instance, using palladium acetate (B1210297) in the presence of air as the oxidant, which presents a green chemistry approach. researchgate.net The selectivity for the aldehyde over the carboxylic acid is a key advantage of certain methods, which can be modulated by supramolecular interactions that stabilize radical intermediates. rsc.org

Etherification: The hydroxyl group can undergo etherification to form benzyl ethers. This can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed or metal-catalyzed dehydrative coupling with another alcohol can yield symmetrical or unsymmetrical ethers. nih.govorganic-chemistry.org For instance, iron(III) chloride has been shown to catalyze the etherification of benzyl alcohols. nih.gov The electron-withdrawing substituents on the aromatic ring of this compound can influence the reactivity of the benzylic position in these reactions.

Esterification: this compound readily reacts with carboxylic acids or their derivatives to form esters. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, or can be promoted by heterogeneous catalysts. researchgate.netresearchgate.net The direct esterification with a carboxylic acid is an equilibrium process, and various techniques can be employed to drive the reaction towards the product. The resulting esters are often valuable intermediates in their own right.

| Reaction Type | Reagent/Catalyst Example | Product Functional Group | Significance |

|---|---|---|---|

| Oxidation | Palladium Acetate / Air | Aldehyde | Forms a key building block for C-C bond formation. |

| Etherification | NaH, then Alkyl Halide (Williamson) | Ether | Introduces a stable protecting group or a new molecular fragment. |

| Esterification | Carboxylic Acid / Acid Catalyst | Ester | Creates intermediates for pharmaceuticals and materials. |

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution and Directed Metalation Studies

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the bromine atom and the trifluoromethyl group. The directing effects of these substituents determine the position of any incoming electrophile.

The trifluoromethyl group is a strong deactivator and a meta-director. The bromine atom is also deactivating but is an ortho-, para-director. In this molecule, the positions ortho and para to the bromine are C1, C3, and C5. The positions meta to the trifluoromethyl group are C2 and C6. The directing effects are therefore complex. However, given the strong deactivating nature of the CF3 group, electrophilic substitution is generally difficult.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation reactions on such a deactivated ring are challenging and typically require harsh conditions or highly reactive electrophiles. researchgate.net The use of strong acids like triflic acid can sometimes facilitate these reactions even with deactivated substrates. nsf.gov

Nitration and Sulfonation: Reactions like nitration (using a mixture of nitric and sulfuric acid) or sulfonation would likely proceed with difficulty. If a reaction were to occur, the position of substitution would be governed by the combined directing influences of the existing groups. Sulfonic acids can also be used as protecting groups or as meta-directors in electrophilic aromatic substitution. wikipedia.org

Directed Metalation: Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. While no specific studies on this compound are available, the presence of the hydroxymethyl group (-CH2OH) could potentially direct lithiation to the ortho position (C3). However, the acidity of the hydroxyl proton would require it to be protected or for a twofold excess of the organolithium reagent to be used. Subsequent reaction with an electrophile would introduce a new substituent at the C3 position.

Participation in Cross-Coupling Reactions (e.g., Suzuki, Heck) via the Bromine Substituent

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govrsc.org This allows for the formation of a new C-C bond at the C2 position, introducing a wide variety of aryl, heteroaryl, or alkyl groups. The reaction generally has high functional group tolerance, making it suitable for complex molecule synthesis. nih.govresearchgate.net A direct arylation of benzyl alcohols via Suzuki-Miyaura coupling has also been developed, showcasing the versatility of these starting materials. rsc.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process is a powerful method for C-C bond formation and is tolerant of many functional groups. mdpi.com The reaction with this compound would lead to the formation of a stilbene-like derivative, extending the carbon framework of the molecule.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh3)4), Base | Aryl-Aryl, Aryl-Alkyl |

| Heck | Alkene | Pd Catalyst (e.g., Pd(OAc)2), Base | Aryl-Vinyl |

Derivatization Reactions for Diverse Chemical Scaffolds

The multiple reactive sites on this compound allow for its use as a versatile scaffold for generating diverse chemical structures. By combining the reactions discussed above, complex molecules can be synthesized. For example, the alcohol moiety can be transformed first, followed by a cross-coupling reaction on the aryl bromide, or vice-versa.

This compound serves as an important intermediate in the synthesis of pharmaceuticals. guidechem.com For instance, analogs are used in the creation of cholesterol ester transfer protein inhibitors. guidechem.com The trifluoromethyl group is a common motif in medicinal chemistry, often improving metabolic stability and binding affinity. The ability to further functionalize the molecule through the alcohol and bromo groups makes it a valuable starting material for drug discovery programs. jelsciences.com The synthesis of various biologically active compounds relies on the strategic derivatization of such substituted aromatic building blocks.

Applications of 2 Bromo 5 Trifluoromethyl Benzyl Alcohol in Advanced Organic Synthesis

Precursor in Pharmaceutical Intermediates Synthesis

The structural motif of 2-Bromo-5-(trifluoromethyl)benzyl alcohol is integral to the development of novel pharmaceutical agents, particularly in the class of Cholesteryl Ester Transfer Protein (CETP) inhibitors. CETP inhibitors are investigated for their potential to raise high-density lipoprotein (HDL) cholesterol levels, a key factor in managing cardiovascular diseases. nih.gov

While direct synthesis routes may vary, this compound serves as a crucial starting material for key intermediates. The benzylic alcohol can be readily converted into other functional groups, such as an aldehyde via oxidation or a benzylamine (B48309) via amination. These intermediates are then incorporated into the final drug scaffold. For example, substituted benzyl (B1604629) benzamides and their derivatives have shown significant potential as CETP inhibitors. nih.gov The synthesis of these complex molecules often involves the coupling of a benzylamine derivative with a substituted benzoic acid. The 2-bromo-5-(trifluoromethyl)phenyl moiety is particularly valuable in this context, as the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further synthetic modifications.

Research into novel CETP inhibitors has produced a variety of complex benzamide (B126) and quinoline-based structures. The (trifluoromethyl)benzyl moiety is a recurring feature in these potential drug candidates, highlighting the importance of precursors like this compound in medicinal chemistry. For instance, the renowned CETP inhibitor Torcetrapib features a 3,5-bis(trifluoromethyl)benzyl group, underscoring the significance of this structural class in drug design. researchgate.net

| Precursor Type | Target Scaffold Class | Therapeutic Target | Key Structural Feature |

|---|---|---|---|

| (Bromo-trifluoromethyl)benzylamine | Substituted Benzyl Benzamides | CETP Inhibition | CF3-substituted benzyl group |

| (Bromo-trifluoromethyl)benzaldehyde | Tetrahydroquinolines | CETP Inhibition | CF3-substituted aromatic ring |

Building Block for Agrochemical Compounds

In the field of agrochemicals, this compound is a valuable precursor for the synthesis of active ingredients in pesticides. The presence of both bromine and a trifluoromethyl group on the phenyl ring is a common feature in modern fungicides and insecticides, contributing to their enhanced efficacy and metabolic stability in target organisms.

A key synthetic application involves the oxidation of the benzyl alcohol to its corresponding benzoic acid, namely 3-bromo-5-(trifluoromethyl)benzoic acid. This carboxylic acid derivative is a critical intermediate in the production of complex agrochemicals. For example, it is used in the synthesis of pyrazine-based compounds designed for the control of invertebrate pests. In these syntheses, the 3-bromo-5-(trifluoromethyl)benzoic acid is typically activated and then reacted with an amine-containing fragment to form a stable amide linkage, which is often essential for the molecule's biological activity.

| Starting Material | Reaction Type | Intermediate Product | Application |

|---|---|---|---|

| This compound | Oxidation | 3-Bromo-5-(trifluoromethyl)benzoic acid | Synthesis of pyrazine-based insecticides |

The development of fluorine-containing agrochemicals is a significant trend, and building blocks like this compound are central to this effort. The trifluoromethyl group, in particular, is known to impart desirable properties such as increased lipophilicity and resistance to metabolic degradation.

Utilization in the Creation of Specialty Chemicals and Materials

The unique electronic properties of this compound and its derivatives make them useful in the synthesis of various specialty chemicals. The corresponding aldehyde, 2-Bromo-5-(trifluoromethyl)benzaldehyde, which is readily synthesized by the oxidation of the alcohol, serves as a key intermediate in creating complex molecular architectures for advanced materials and fine chemicals. chemimpex.com

Furthermore, trifluoromethyl-substituted benzyl groups, derived from alcohols like the title compound, have found application as specialized protecting groups in multi-step organic synthesis. For instance, in the complex synthesis of oligosaccharides, benzyl groups are commonly used to protect hydroxyl functionalities. The introduction of an electron-withdrawing trifluoromethyl group onto the benzyl ring modifies its reactivity and stability, allowing for more controlled and selective deprotection steps under specific reaction conditions. This level of control is crucial for the efficient synthesis of complex biomolecules and other high-value specialty chemicals.

Applications in Polymer Chemistry and Functional Material Development

In polymer chemistry, benzyl alcohol and its derivatives are widely used as initiators for ring-opening polymerization (ROP), a process used to produce a variety of polyesters, polyamides, and other polymers. db-thueringen.deiaamonline.org this compound can function effectively in this role. The hydroxyl group of the alcohol initiates the polymerization of cyclic monomers, such as lactide or caprolactone, by opening the ring and starting the growth of a polymer chain.

The distinct advantage of using a substituted initiator like this compound is the ability to introduce specific functionalities at the beginning of the polymer chain. When this alcohol is used as an initiator, the resulting polymer will have a 2-bromo-5-(trifluoromethyl)benzyl group at one of its ends. This "end-functionalization" is a powerful tool for developing advanced materials. The incorporated bromine atom can be used for post-polymerization modifications, such as grafting other polymer chains or attaching specific ligands, through well-established reactions like Suzuki or Sonogashira coupling. The trifluoromethyl group can impart unique properties to the final material, such as hydrophobicity or thermal stability. This approach allows for the creation of well-defined block copolymers and other tailored polymer architectures for use in functional materials. db-thueringen.de

| Component | Function | Resulting Polymer Feature | Potential Application |

|---|---|---|---|

| This compound | Initiator | End-functionalized polymer chain with bromo and trifluoromethyl groups | Creation of block copolymers, surface modification, development of hydrophobic materials |

Medicinal Chemistry and Biological Evaluation of 2 Bromo 5 Trifluoromethyl Benzyl Alcohol and Its Analogs

Investigated Biological Activities and Therapeutic Potential

The 2-bromo-5-(trifluoromethyl)benzyl group has been integrated into various molecular frameworks to explore a range of therapeutic potentials, particularly in oncology. The biological activity is generally attributed to the final, larger molecule, with the substituted benzyl (B1604629) moiety playing a key role in modulating efficacy and target interaction.

For instance, a series of 1-benzyl-5-bromoindolin-2-one derivatives, where the benzyl group is a key component, have been synthesized and evaluated for their anticancer properties. nih.gov These compounds demonstrated growth-inhibitory effects against human breast (MCF-7) and lung (A-549) cancer cell lines. nih.gov The MCF-7 cell line was found to be more sensitive to these compounds. nih.gov

In another study, 2-substituted benzylamino-4-amino-5-aroylthiazoles were designed as potential dual inhibitors of tubulin and cyclin-dependent kinases (CDKs) and showed antiproliferative activity against cancer cell lines. nih.gov The nature of the substitution on the benzyl ring was crucial for the observed biological activity.

The following table summarizes the in vitro anticancer activities of some 1-benzyl-5-bromoindolin-2-one derivatives.

| Compound | Modification | Cell Line | IC₅₀ (µM) |

| 7c | 4-(p-fluorophenyl)thiazole | MCF-7 | 7.17 ± 0.94 |

| 7d | 4-(p-chlorophenyl)thiazole | MCF-7 | 2.93 ± 0.47 |

| Doxorubicin | Reference Drug | MCF-7 | 4.30 ± 0.84 |

| 7a | 4-phenylthiazole | MCF-7 | 19.53 ± 1.05 |

| 12d | 4-methyl-5-(p-tolyldiazenyl)thiazole | MCF-7 | 13.92 ± 1.21 |

Data sourced from a study on 1-benzyl-5-bromoindolin-2-one derivatives. nih.gov

Additionally, for some of these derivatives, the induction of apoptosis is a proposed mechanism for their anticancer effects. For example, compound 7d was found to arrest the cell cycle in the G2/M phase and significantly increase the number of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov This was further supported by the observed effects on apoptotic markers such as caspases, Bax, and Bcl-2. nih.gov

For the 2-substituted benzylamino-4-amino-5-aroylthiazoles, the intended mechanism was the dual inhibition of tubulin polymerization and CDKs, although the most active compounds in the series did not significantly affect these targets, suggesting alternative mechanisms of action. nih.gov

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives incorporating a substituted benzyl group, modifications to this moiety can significantly impact efficacy.

In the case of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) and its analogs, the introduction of a trifluoromethyl group at the ortho or para position of the benzyl ring resulted in reduced activity in inhibiting HIF-1 transcriptional activity. nih.gov However, halogen substitutions, such as bromo and fluoro, were found to be more potent than alkyl substitutions in other series of compounds. nih.gov For instance, a bromo-substituted derivative showed better inhibitory activity than methyl-substituted counterparts. nih.gov

In a series of N-benzyltryptamines, the substitution pattern on the benzyl moiety was found to influence the binding affinity and functional activity at serotonin (B10506) 5-HT₂ receptors. plos.org While N-benzyl substitution on 5-methoxytryptamine (B125070) is known to increase its affinity and potency, the effects on tryptamine (B22526) itself are more complex and depend on the specific substituents on the benzyl ring. plos.org

Design and Synthesis of Biologically Active Analogs and Prodrugs

The design of biologically active analogs often involves the use of key synthons like 2-bromo-5-(trifluoromethyl)benzyl alcohol. This starting material can be converted to more reactive intermediates, such as the corresponding benzyl bromide, which can then be used to introduce the 2-bromo-5-(trifluoromethyl)benzyl moiety into a target molecule.

For example, in the synthesis of 1-benzyl-5-bromoindolin-2-one derivatives, N-benzyl-5-bromoindoline-2,3-dione is a key intermediate which is prepared by reacting 5-bromoisatin (B120047) with a substituted benzyl halide. nih.gov Similarly, the synthesis of 2-substituted benzylamino-4-amino-5-aroylthiazoles involves the reaction of an appropriate benzyl-containing intermediate. nih.gov

The general synthetic approach for creating libraries of analogs for SAR studies involves a common scaffold that is systematically modified. The 2-bromo-5-(trifluoromethyl)benzyl group represents one such modification that can be explored for its impact on biological activity.

The 2-bromo-5-(trifluoromethyl)benzyl moiety has been successfully incorporated into various heterocyclic scaffolds known for their biological activities. Thiazoles and indolinones are prominent examples of such scaffolds that have been derivatized with this substituted benzyl group. nih.govnih.gov

The synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-ones, for example, involves the reaction of 2-(1-benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide with a 2-bromo-1-arylethanone. nih.gov This demonstrates how the benzyl group is introduced early in the synthetic sequence and becomes an integral part of the final bioactive molecule.

Enzyme Inhibition and Receptor Binding Studies

The 2-bromo-5-(trifluoromethyl)benzyl group can significantly influence the interaction of a molecule with its biological target, be it an enzyme or a receptor.

In the study of 1-benzyl-5-bromoindolin-2-one derivatives, the most potent anticancer compounds were evaluated for their inhibitory activity against VEGFR-2. nih.gov The results indicated that these molecules were effective inhibitors of this enzyme, with IC₅₀ values in the sub-micromolar range for the most active compounds. nih.gov

The following table shows the VEGFR-2 inhibitory activity of selected compounds.

| Compound | VEGFR-2 IC₅₀ (µM) |

| 7c | 0.728 |

| 7d | 0.503 |

Data for selected 1-benzyl-5-bromoindolin-2-one derivatives. nih.gov

In the context of receptor binding, studies on N-benzyl phenethylamines have shown that the N-benzyl moiety can interact with specific residues in the binding pocket of the serotonin 5-HT₂A receptor, such as Phe339 and Phe340. nih.gov This interaction is crucial for the high affinity and potency of these compounds. nih.gov While this study did not specifically use the 2-bromo-5-(trifluoromethyl)benzyl group, it highlights the important role that substituted benzyl moieties can play in receptor binding. Similarly, N-benzyl substitution on tryptamines has been shown to affect their binding to 5-HT₂ receptors. plos.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Bromo-5-(trifluoromethyl)benzyl alcohol in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their chemical environments can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton.

Aromatic Region: The three protons on the benzene (B151609) ring will appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern (bromo at position 2, trifluoromethyl at position 5) will lead to specific splitting patterns (multiplicities) for each proton due to spin-spin coupling with their neighbors.

Benzylic Protons: The two protons of the methylene group (-CH₂OH) are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

Hydroxyl Proton: The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.

Aromatic Carbons: The six carbons of the benzene ring will produce signals in the aromatic region (δ 120-145 ppm). The carbons directly attached to the electron-withdrawing bromo and trifluoromethyl groups will have distinct chemical shifts. The carbon of the trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms.

Benzylic Carbon: The carbon of the methylene group (-CH₂OH) is expected to resonate around δ 60-65 ppm.

Trifluoromethyl Carbon: The carbon of the -CF₃ group will have a characteristic chemical shift, typically observed as a quartet due to ¹J(C,F) coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on analogous compounds and spectroscopic principles. Actual experimental values may vary.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic H | 7.0 - 8.0 | Aromatic C | 120 - 145 |

| -CH₂- | 4.5 - 5.0 | -CH₂- | 60 - 65 |

| -OH | Variable (broad singlet) | C-Br | ~122 |

| C-CF₃ | ~130 (q) | ||

| -CF₃ | ~124 (q) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern. For this compound (C₈H₆BrF₃O), the monoisotopic mass is 253.95541 Da. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two peaks (M and M+2) of nearly equal intensity for the molecular ion.

Fragmentation Analysis: Under electron ionization (EI), the molecule will fragment in a predictable manner. The fragmentation pattern provides valuable structural information.

Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O, 18 Da), leading to a fragment ion [M-H₂O]⁺.

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring can result in the formation of a stable benzyl (B1604629) cation or related fragments.

Loss of Substituents: Fragmentation can also occur through the loss of the bromo radical (·Br) or the trifluoromethyl radical (·CF₃).

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ (⁷⁹Br) | 253.9554 | Molecular ion with ⁷⁹Br isotope |

| [M]⁺ (⁸¹Br) | 255.9533 | Molecular ion with ⁸¹Br isotope |

| [M+H]⁺ | 254.9627 | Protonated molecule |

| [M+Na]⁺ | 276.9446 | Sodium adduct |

| [M-H₂O]⁺ | 235.9453 | Loss of water |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.

C=C Aromatic Stretch: Medium to weak absorptions between 1450 and 1600 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch: A strong band for the C-O stretching of the primary alcohol is expected in the range of 1000-1085 cm⁻¹.

C-F Stretches: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands in the region of 1100-1350 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is primarily due to the π → π* transitions of the substituted benzene ring. The presence of the bromo and trifluoromethyl substituents, along with the hydroxymethyl group, will influence the wavelength of maximum absorbance (λmax). The benzene ring acts as a chromophore, and the substituents act as auxochromes, which can cause a shift in the absorption bands to longer wavelengths (bathochromic shift).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this method can provide definitive information on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

Conformation: The preferred orientation of the hydroxymethyl group relative to the aromatic ring in the solid state.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing details about hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions.

As of now, publicly accessible crystallographic data for this compound is not available.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, identification, and purification of this compound, as well as for assessing its purity.

HPLC and UPLC are highly efficient methods for analyzing the purity of this compound and for quantifying it in mixtures.

Methodology: A common approach would involve reversed-phase chromatography. A C18 stationary phase column would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection: A UV detector is typically used, set to a wavelength where the aromatic ring absorbs strongly (e.g., around 210 nm or 254 nm).

Analysis: The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions. UPLC, which uses smaller particle sizes in the column, offers higher resolution and faster analysis times compared to traditional HPLC.

These are classical and widely used chromatographic methods for reaction monitoring, purity assessment, and purification.

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method used to qualitatively monitor the progress of a chemical reaction or to get a preliminary indication of a sample's purity. A small amount of the sample is spotted on a TLC plate (e.g., silica (B1680970) gel on aluminum), which is then developed in a suitable solvent system (mobile phase), often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). ulsan.ac.kr The separated spots are visualized, typically under UV light. The retention factor (Rf) value is calculated to help identify components.

Column Chromatography: This technique is used for the preparative separation and purification of this compound from reaction mixtures or impurities. ulsan.ac.kr The stationary phase, commonly silica gel, is packed into a column. The crude mixture is loaded onto the top of the column, and a solvent system (eluent), similar to that determined by TLC analysis, is passed through the column to separate the components based on their differential adsorption to the stationary phase. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. rsc.org

Computational and Theoretical Studies on 2 Bromo 5 Trifluoromethyl Benzyl Alcohol

Quantum Chemical Calculations

No specific studies on the quantum chemical calculations for 2-Bromo-5-(trifluoromethyl)benzyl alcohol were found. Such studies would typically involve the use of computational methods to understand the electronic structure, geometry, and energy of the molecule.

Density Functional Theory (DFT) Applications

There is no available research detailing the application of Density Functional Theory (DFT) to this compound. DFT is a powerful computational method used to investigate the electronic properties of molecules, which can provide insights into reactivity and spectroscopic characteristics.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Information regarding molecular docking or molecular dynamics simulations involving this compound is not present in the available scientific literature. These computational techniques are crucial for studying how a molecule might interact with biological targets, such as proteins or enzymes.

Prediction of Reactivity, Selectivity, and Conformational Preferences

There are no published studies that focus on the computational prediction of reactivity, selectivity, or the conformational preferences of this compound. Such predictions are valuable in understanding the chemical behavior of a compound in various reactions. nih.gov

In Silico Screening for Potential Biological Activities and Drug Discovery

No data from in silico screening of this compound for potential biological activities or its application in drug discovery could be located. This type of computational screening is a common first step in identifying new drug candidates. equationchemical.com

Due to the absence of specific research data for this compound in these advanced computational and theoretical areas, a detailed and informative article strictly adhering to the requested outline cannot be generated.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 2-Bromo-5-(trifluoromethyl)benzyl alcohol often involves multi-step processes that may not be optimal in terms of efficiency and environmental impact. A primary route to this compound is the reduction of its corresponding carboxylic acid, 2-Bromo-5-(trifluoromethyl)benzoic acid. Research into greener and more sustainable methods for this transformation is a key area of future development.

Traditional reduction methods often employ stoichiometric amounts of metal hydrides, which can generate significant waste. Future research is directed towards catalytic reduction methods that are more atom-economical and utilize environmentally benign reagents. For instance, the development of heterogeneous catalysts for the hydrogenation of substituted benzoic acids presents a promising sustainable alternative.

Another avenue of exploration is the direct and selective oxidation of 2-bromo-5-(trifluoromethyl)toluene. While the oxidation of toluene (B28343) derivatives to benzyl (B1604629) alcohols can be challenging to control, advancements in selective oxidation catalysis could provide a more direct and efficient synthetic route. ontosight.aichemicalbook.comnih.govichemical.com The use of molecular oxygen or other green oxidants in conjunction with robust and selective catalysts is a significant goal.

| Synthetic Strategy | Traditional Method | Potential Sustainable Alternative | Key Challenges |

| Reduction of Carboxylic Acid | Metal hydrides (e.g., LiAlH4) | Catalytic hydrogenation, hydrosilylation | Catalyst stability, selectivity in the presence of halogens |

| Oxidation of Toluene | Non-selective oxidation | Selective catalytic oxidation with green oxidants | Preventing over-oxidation to aldehyde or carboxylic acid |

| Precursor Synthesis | Harsh bromination/trifluoromethylation | Enzyme-catalyzed or metal-catalyzed C-H activation | Regioselectivity, catalyst cost and lifetime |

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motifs present in this compound are of significant interest in medicinal chemistry. The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. ontosight.aiontosight.ai The bromine atom can act as a site for further chemical modification or participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Future research should focus on synthesizing libraries of compounds derived from this compound and screening them against a wide range of biological targets. The inherent properties of the trifluoromethyl group suggest potential applications in areas such as oncology, infectious diseases, and neuroscience, where metabolic stability and potent target engagement are crucial. For instance, fluorinated compounds have shown promise as enzyme inhibitors and receptor modulators.

The benzyl alcohol moiety itself can be a pharmacophore or a versatile handle for derivatization. Studies on the structure-activity relationships of related benzyl alcohols have shown that substitution patterns on the aromatic ring significantly influence their biological activity. nih.gov Therefore, a systematic exploration of derivatives of this compound is warranted to identify novel therapeutic agents.

| Structural Feature | Potential Biological Implication | Therapeutic Areas of Interest |

| Trifluoromethyl Group | Enhanced metabolic stability, increased lipophilicity, improved binding affinity | Oncology, Neurology, Infectious Diseases |

| Bromine Atom | Halogen bonding, site for further functionalization | Enzyme inhibition, Receptor modulation |

| Benzyl Alcohol Moiety | Pharmacophore, handle for derivatization | Broad-spectrum screening |

Expansion into Advanced Material Science Applications

The unique combination of a reactive alcohol group, a bromine atom, and a trifluoromethyl group makes this compound a promising building block for advanced materials. The trifluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and low surface energy to polymers and other materials.

Future research could explore the incorporation of this compound into various polymer backbones to create materials with tailored properties. For example, it could be used as a monomer in the synthesis of polyesters, polyethers, or polyurethanes. The resulting polymers may find applications in high-performance coatings, specialty plastics, and advanced composites.

The bromine atom provides a handle for further functionalization of these materials, for instance, through cross-linking reactions or by serving as a site for grafting other molecules to modify surface properties. This could be particularly useful in the development of functional materials for electronics, sensors, or biomedical devices. The synthesis of (R)-alpha-(Trifluoromethyl)benzyl alcohol and its derivatives highlights the potential for creating chiral materials with specific optical or recognition properties. ontosight.ai

Addressing Scalability and Industrial Implementation Challenges in Synthesis

For this compound to be utilized in large-scale applications, the challenges associated with its synthesis must be addressed. The development of a cost-effective, safe, and scalable synthetic process is paramount.

Current laboratory-scale syntheses may not be directly transferable to an industrial setting. Challenges include the handling of potentially hazardous reagents, the need for specialized equipment to handle high pressures or cryogenic temperatures, and the efficient separation and purification of the final product.

Future research in this area should focus on process optimization and the development of continuous flow manufacturing processes. Flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. Furthermore, the development of robust and recyclable catalysts is crucial for making the industrial synthesis economically viable and environmentally sustainable. A thorough understanding of the reaction kinetics and thermodynamics will be essential for designing and implementing an efficient industrial process.

| Challenge | Potential Solution |

| Hazardous Reagents | Development of synthetic routes using safer alternatives. |

| Specialized Equipment | Design of processes that operate under milder conditions. |

| Purification | Optimization of crystallization or distillation processes; development of chromatographic methods suitable for large-scale separation. |

| Cost-Effectiveness | Use of inexpensive starting materials and reagents; development of highly efficient and recyclable catalysts. |

| Environmental Impact | Minimization of waste generation; use of green solvents and reagents. |

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-(trifluoromethyl)benzyl alcohol, and what critical parameters influence yield?

The synthesis typically involves sequential functionalization of a benzyl alcohol precursor. A stepwise approach includes:

- Halogenation : Electrophilic bromination at the 2-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) .

- Trifluoromethylation : Introduction of the CF₃ group via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) with trifluoromethylboronic acids, requiring Pd catalysts and inert atmospheres .

- Hydroxyl group protection/deprotection : To avoid side reactions, the benzyl alcohol moiety may be protected as a silyl ether (e.g., TBSCl) and later deprotected using tetrabutylammonium fluoride (TBAF) .

Critical parameters : Reaction temperature (exothermic bromination), stoichiometry of halogenating agents, and catalyst loading for cross-coupling (5–10 mol% Pd).

Q. How can researchers optimize purification methods for this compound given its physicochemical properties?

- Distillation : Effective if the compound is liquid at ambient conditions (boiling point ~114–115°C observed in analogs) .

- Recrystallization : Use polar aprotic solvents (e.g., DCM/hexane) to exploit its moderate solubility. Density (1.416 g/cm³) aids in layer separation during extraction .

- Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) resolve impurities from bromination by-products .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do substituents affect spectral interpretation?

- NMR :

- IR : Strong O-H stretch (~3300 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) confirm functional groups .

- MS : Molecular ion peaks [M+H]⁺ at m/z ~255 (calculated for C₈H₆BrF₃O) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, CF₃) influence the compound’s reactivity in nucleophilic substitution versus oxidation reactions?

- Nucleophilic substitution : The Br atom at the 2-position is meta-directing, reducing reactivity toward SNAr. However, the CF₃ group (strong -I effect) further deactivates the ring, favoring SN2 mechanisms at the benzyl alcohol site under basic conditions .

- Oxidation : The CF₃ group stabilizes transition states in oxidation reactions. Photocatalytic oxidation (e.g., TiO₂/blue LED) converts benzyl alcohol to aldehydes with >99% selectivity, but over-oxidation to carboxylic acids can occur if reaction times exceed 12 hours .

Q. What strategies mitigate competing side-reactions during the synthesis of this compound?

- Protecting groups : Temporarily protect the -OH group during bromination to prevent ether formation .

- Low-temperature bromination : Reduces electrophilic aromatic substitution at undesired positions (e.g., para to CF₃) .

- Real-time monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry .

Q. How can contradictory literature data on the compound’s stability under acidic/basic conditions be resolved through experimental design?

- Controlled hydrolysis studies : Expose the compound to buffered solutions (pH 1–14) at 25°C and 50°C, monitoring degradation via LC-MS. For example, the -OH group may undergo esterification under acidic conditions, while base catalyzes elimination to form benzaldehydes .

- Competing substituent effects : The CF₃ group stabilizes the molecule against acid hydrolysis compared to non-fluorinated analogs, but Br can promote HBr elimination under heat .

Q. What computational methods predict the compound’s behavior in catalytic systems (e.g., hydrogenation or cross-coupling)?

- DFT calculations : Model the molecule’s HOMO/LUMO energies to predict reactivity with Pd catalysts. The CF₃ group lowers electron density, favoring oxidative addition in cross-coupling .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., alcohol dehydrogenases) to design biocatalytic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.